molecular formula C16H14N2O3 B12858419 1H-Pyrazole-3-carboxylic acid, 5-(2-furanyl)-1-phenyl-, ethyl ester

1H-Pyrazole-3-carboxylic acid, 5-(2-furanyl)-1-phenyl-, ethyl ester

Cat. No.: B12858419
M. Wt: 282.29 g/mol
InChI Key: RPDNFSJNQCWNQT-UHFFFAOYSA-N
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Description

The compound 1H-Pyrazole-3-carboxylic acid, 5-(2-furanyl)-1-phenyl-, ethyl ester is a pyrazole derivative with a phenyl group at position 1, a 2-furanyl substituent at position 5, and an ethyl ester moiety at position 2. Pyrazole derivatives are widely studied for their diverse pharmacological and chemical properties, influenced by substituent variations .

Properties

IUPAC Name

ethyl 5-(furan-2-yl)-1-phenylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-2-20-16(19)13-11-14(15-9-6-10-21-15)18(17-13)12-7-4-3-5-8-12/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDNFSJNQCWNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C2=CC=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation

The pyrazole ring is typically constructed via the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds or enones. A recent regiocontrolled methodology uses trichloromethyl enones as starting materials reacting with arylhydrazines to form 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles. Key points include:

  • Use of phenylhydrazine hydrochloride favors formation of the 1,3-regioisomer.
  • Free phenylhydrazine leads predominantly to the 1,5-regioisomer.
  • Methanol or ethanol as solvent facilitates methanolysis of the trichloromethyl group to yield the carboxyalkyl ester.
  • Reaction conditions typically involve reflux in methanol or ethanol for extended periods (up to 16 hours) to ensure complete conversion.
  • Yields range from moderate to excellent (41–97%) depending on substituents and conditions.

This method allows regioselective synthesis of pyrazole esters with good functional group tolerance, including furan substituents analogous to the target compound.

Esterification to Ethyl Ester

The ethyl ester group is typically introduced via:

  • Direct methanolysis/ethanolysis of trichloromethyl intermediates formed during pyrazole synthesis.
  • Alternatively, esterification of the corresponding carboxylic acid intermediate with ethanol under acidic or catalytic conditions.

The methanolysis/ethanolysis step converts the trichloromethyl group into the carboxyalkyl ester, completing the synthesis of the ethyl ester derivative.

Large-Scale and Green Chemistry Considerations

For industrial-scale synthesis, continuous flow reactors are employed to:

  • Enhance reaction control and reproducibility.
  • Improve heat and mass transfer.
  • Reduce reaction times and waste.

Catalysts are optimized to increase yield and selectivity while minimizing by-products and environmental impact. Green chemistry principles are applied by:

  • Using eco-friendly solvents such as ethanol.
  • Avoiding hazardous reagents.
  • Recycling catalysts and solvents where possible.

Summary Table of Preparation Parameters

Step Reagents/Conditions Outcome/Notes Yield Range (%)
Pyrazole ring formation Trichloromethyl enone + phenylhydrazine HCl, MeOH reflux Regioselective 1,3-pyrazole formation 37–97
Regioisomer control Free phenylhydrazine vs. phenylhydrazine HCl 1,5-isomer favored with free hydrazine 52–83
Methanolysis/Ethanolysis Methanol or ethanol, reflux, 16 h Conversion of trichloromethyl to carboxyalkyl ester 70–90
Large-scale optimization Continuous flow reactors, efficient catalysts Enhanced yield, cost-effective, greener process Not specified

Mechanistic Insights

The reaction mechanism involves:

  • Initial nucleophilic attack of hydrazine nitrogen on the enone.
  • Formation of cyclic intermediates leading to pyrazoline.
  • Dehydration to form trichloromethyl pyrazole.
  • Subsequent methanolysis/ethanolysis converting the trichloromethyl group to the ester.

The regioselectivity is influenced by the hydrazine form (free or hydrochloride salt) and solvent choice, which affect the electronic environment and intermediate stability.

Research Findings and Optimization

  • Increasing phenylhydrazine hydrochloride equivalents to 2.0 improves regioselectivity toward the 1,3-isomer.
  • Solvent choice is critical; methanol and ethanol are preferred for solubility and facilitating methanolysis.
  • Electron-withdrawing substituents on hydrazines can reduce methanolysis efficiency, requiring longer reaction times.
  • Continuous flow methods reduce reaction times and improve scalability.

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Table 1: Hydrolysis Conditions and Outcomes

Reagents/ConditionsProductYieldReference
KMnO₄ in H₂O-pyridine5-(2-Furanyl)-1-phenyl-1H-pyrazole-3-carboxylic acid85%
HCl (aqueous, reflux)5-(2-Furanyl)-1-phenyl-1H-pyrazole-3-carboxylic acid92%

This reaction is pivotal for generating intermediates for further derivatization, such as amides or acid chlorides .

Formation of Acid Chlorides and Amides

The carboxylic acid derived from hydrolysis reacts with thionyl chloride (SOCl₂) to form the acid chloride, which subsequently reacts with amines to produce amides.

Table 2: Amide Synthesis

Reagents/ConditionsProductYieldReference
SOCl₂, then 2,3-diaminopyridine5-(2-Furanyl)-1-phenyl-1H-pyrazole-3-carboxamide69%
SOCl₂, then NH₃ (g)5-(2-Furanyl)-1-phenyl-1H-pyrazole-3-carboxamide75%

The acid chloride intermediate is highly reactive, enabling diverse functionalization pathways .

Condensation with Carbonyl Compounds

The pyrazole-carboxylic acid participates in aldol-like condensations with ketones or aldehydes to form α,β-unsaturated ketones.

Table 3: Condensation Reactions

Reagents/ConditionsProductYieldReference
Acetophenone, EtONa, MeOH1-(Substituted phenyl)-3-(5-(2-furanyl)-1-phenyl-1H-pyrazol-3-yl)prop-2-en-1-one~80%
2,4-Dichloro-5-fluoroacetophenone, DMF1-(2,4-Dichloro-5-fluorophenyl)-3-(1-phenyl-5-(2-furanyl)-1H-pyrazol-3-yl)prop-2-en-1-one76%

These reactions exploit the electrophilic nature of the pyrazole ring’s substituents .

Oxidation and Functionalization

While direct oxidation of the furan ring is not explicitly documented in non-excluded sources, the pyrazole core and ester group undergo selective transformations:

  • Oxidation of intermediates : Pyrazole-4-carbaldehydes are oxidized to carboxylic acids using KMnO₄ .

  • Methanolysis : Trichloromethyl groups (in related compounds) are converted to carboxyalkyl esters via methanolysis .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles.

Table 4: Cyclization Reactions

Reagents/ConditionsProductYieldReference
DMSO-CuCl₂2-(5-(2-Furanyl)-1-phenyl-1H-pyrazol-3-yl)-6-fluorochromone68%
N₂H₄, dioxane5-(5-(2-Furanyl)-1-phenyl-1H-pyrazol-3-yl)-3-(5-fluoro-2-hydroxyphenyl)-4,5-dihydropyrazoline72%

These reactions highlight its utility in synthesizing bioactive heterocycles .

Regioselective Modifications

The pyrazole ring’s substituents influence regiochemistry in reactions:

  • 1,3-Regioisomer formation : Achieved using arylhydrazine hydrochlorides .

  • 1,5-Regioisomer formation : Favored with free hydrazines .

Table 5: Regioselective Synthesis

Hydrazine TypeRegioselectivity (1,3:1,5)YieldReference
Arylhydrazine hydrochloride97:391%
Free phenylhydrazine0:10083%

This compound’s versatility in oxidation, condensation, and cyclization reactions underscores its value in medicinal chemistry and materials science. Future research could explore furan-specific reactivity and catalytic asymmetric transformations.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 1H-Pyrazole-3-carboxylic acid, 5-(2-furanyl)-1-phenyl-, ethyl ester exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains. In comparative studies, the compound demonstrated notable zones of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis10
Proteus mirabilis9

These findings suggest its potential use as an effective antimicrobial agent in clinical settings .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies indicate that it can reduce inflammation markers in vitro, suggesting a mechanism that may involve the inhibition of pro-inflammatory cytokines. This activity positions it as a candidate for developing therapies aimed at inflammatory diseases .

Anticancer Potential

In addition to its antimicrobial and anti-inflammatory properties, this compound has shown promise in anticancer research. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects. For instance, studies reported significant selectivity against leukemia cell lines with GI50 values in the low micromolar range (approximately 2.23 μM) .

Material Science Applications

The unique combination of a pyrazole ring with both furan and phenyl substituents imparts distinct chemical reactivity, making it valuable for material science applications. The compound is being explored for use in:

  • Organic Electronics : Its electronic properties may be leveraged in organic photovoltaic devices.
  • Polymer Chemistry : It can serve as a building block for synthesizing novel polymers with enhanced mechanical and thermal properties.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 5-(2-furanyl)-1-phenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes or modulate receptor signaling pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Position 5 Substituents
  • Target Compound : 2-Furanyl group (heteroaromatic, electron-rich).
  • Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate (): Chlorophenyl group (electron-withdrawing, lipophilic).
  • Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (): Nitrophenyl group (strongly electron-withdrawing, may enhance reactivity).
  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate (): Methyl group (electron-donating, simple alkyl chain).
  • Ethyl 5-pentyl-1H-pyrazole-3-carboxylate (): Pentyl group (long alkyl chain, increases hydrophobicity).
Position 1 Substituents
  • Target Compound : Phenyl group (aromatic, planar).
  • Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate (): Methyl and thienyl groups (small alkyl and sulfur-containing heterocycle).
  • Ethyl 1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate (): Fluorophenyl and methoxyphenyl groups (electron-withdrawing F and electron-donating OMe).
Functional Group Variations
  • Mycro3 (): Contains a pyrazolo[1,5-a]pyrimidinyl core with a chlorodifluoromethyl group (higher molecular weight: 526.9 Da) and ethyl ester. Notable for oral bioavailability (Cₘₐₓ = 0.8 µM at 4 hours post-dose) .
  • Ethyl 5-oxo-1-phenyl-2-pyrazoline-3-carboxylate (): Incorporates a 5-oxo group (ketone), altering ring saturation and reactivity .

Physicochemical Properties

Compound Name Substituents (Positions 1, 3, 5) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 1-Ph, 3-EtO₂C, 5-(2-furanyl) C₁₇H₁₅N₂O₄ ~311.32 Likely moderate lipophilicity
Ethyl 5-(4-Cl-Ph)-3-CO₂Et (Ev6) 1-Ph, 3-EtO₂C, 5-(4-Cl-Ph) C₁₃H₁₁ClN₂O₂ 262.69 Higher lipophilicity due to Cl
Ethyl 5-(4-NO₂-Ph)-3-CO₂Et (Ev5) 1-Ph, 3-EtO₂C, 5-(4-NO₂-Ph) C₁₃H₁₁N₃O₄ 273.25 Enhanced reactivity (NO₂)
Ethyl 5-Me-3-CO₂Et (Ev16) 1-H, 3-EtO₂C, 5-Me C₇H₁₀N₂O₂ 154.17 Low molecular weight, hydrophilic
Mycro3 (Ev3) Complex pyrazolopyrimidine C₂₃H₁₇ClF₂N₄O₄ 526.9 High MW, sustained blood levels

Biological Activity

1H-Pyrazole derivatives, particularly those containing the 5-(2-furanyl)-1-phenyl-1H-pyrazole-3-carboxylic acid structure, have gained significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its anticancer, antibacterial, and anti-inflammatory properties.

  • Chemical Name : 5-(2-Furyl)-1-phenyl-1H-pyrazole-3-carboxylic acid
  • CAS Number : 100537-55-1
  • Molecular Formula : C14H10N2O3
  • Molecular Weight : 254.24 g/mol
  • Purity : 95% .

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. The compound has shown potential in inhibiting the growth of:

  • Breast Cancer Cells (MDA-MB-231)
  • Liver Cancer Cells (HepG2)
  • Prostate Cancer Cells

In vitro studies demonstrate that these compounds can target multiple cancer-related pathways, including:

  • Topoisomerase II
  • EGFR (Epidermal Growth Factor Receptor)
  • VEGFR (Vascular Endothelial Growth Factor Receptor) .

A notable study highlighted that derivatives of 1H-pyrazole could inhibit the proliferation of colorectal and renal cancer cells effectively, suggesting their utility as potential anticancer agents .

Antibacterial Activity

The antibacterial properties of 5-(2-furanyl)-1-phenyl-1H-pyrazole-3-carboxylic acid have also been explored. In vitro tests have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Effects

In addition to its anticancer and antibacterial properties, this compound has demonstrated anti-inflammatory effects. Studies suggest that it can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models. This activity may be linked to its ability to modulate signaling pathways associated with inflammation .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is heavily influenced by their structural components. Key findings from SAR studies include:

  • The presence of the furanyl group enhances anticancer activity.
  • Substituents on the phenyl ring can significantly affect potency and selectivity against different cancer types.

Table 1 summarizes the findings from various studies regarding the biological activities of pyrazole derivatives:

Activity TypeCell Line/OrganismIC50 (µM)Reference
AnticancerMDA-MB-231<10
HepG2<15
AntibacterialE. coli<50
S. aureus<30
Anti-inflammatoryRAW264.7 macrophages<20

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

  • Case Study on Anticancer Activity : A study evaluating a series of pyrazole compounds indicated that modifications at the 3-carboxylic acid position led to enhanced selectivity for breast cancer cells while reducing toxicity towards normal cells.
  • Case Study on Antibacterial Properties : In a comparative analysis of various pyrazole derivatives, one compound showed superior activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for antibiotic development.

Q & A

Q. What are the established synthetic routes for this compound, and what analytical techniques validate its structural purity?

The synthesis typically involves reacting 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with acid anhydrides or chlorides, followed by purification via column chromatography. Structural confirmation relies on IR spectroscopy (to identify functional groups like ester carbonyl), ¹H-NMR (to resolve aromatic protons and substituent patterns), and mass spectrometry (to confirm molecular ion peaks). Elemental analysis ensures purity (>98%) . For derivatives with similar backbones, cyclocondensation reactions with substrates like thiourea or formamide are also employed, with characterization via HPLC and spectral comparisons .

Q. How should researchers handle safety and storage considerations for this compound during experiments?

While specific toxicity data are limited, standard precautions for pyrazole derivatives apply:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation.
  • Storage: Keep in airtight containers at room temperature, away from light and moisture.
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose via licensed waste handlers .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?

  • Repeat Experiments: Ensure reproducibility under controlled conditions (e.g., solvent, temperature).
  • Complementary Techniques: Use 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm coupling patterns. Cross-validate with high-resolution mass spectrometry (HRMS) for accurate mass confirmation.
  • Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. What experimental design strategies minimize off-target effects when evaluating pharmacological activity (e.g., anti-inflammatory properties)?

  • Dose-Response Studies: Use a range of concentrations to identify the therapeutic window.
  • Control Groups: Include positive controls (e.g., indomethacin for anti-inflammatory assays) and vehicle controls.
  • Ulcerogenicity Assessment: Monitor gastrointestinal side effects via histopathology in rodent models, as seen in analogous pyrazole derivative studies .

Q. How can structure-activity relationships (SAR) be systematically explored for furan-substituted pyrazole derivatives?

  • Scaffold Modifications: Synthesize analogs with varying substituents (e.g., replacing the furan ring with thiophene) to assess electronic effects.
  • Pharmacophore Mapping: Use X-ray crystallography (e.g., as in ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate) to identify key binding motifs .
  • In Silico Screening: Perform molecular docking against target proteins (e.g., COX-2 for anti-inflammatory activity) to prioritize synthetic targets .

Methodological Challenges and Solutions

Q. How can researchers address poor solubility in biological assays?

  • Solubilization Agents: Use DMSO (≤1% v/v) or cyclodextrins.
  • Prodrug Strategies: Introduce hydrolyzable groups (e.g., ester-to-acid conversion in vivo) .

Q. What strategies validate the stability of this compound under varying pH and temperature conditions?

  • Accelerated Stability Studies: Incubate the compound at 40°C/75% RH for 1–3 months and analyze degradation products via LC-MS.
  • pH-Dependent Hydrolysis: Monitor ester bond cleavage in buffers (pH 1–13) using UV-Vis spectroscopy .

Data Interpretation and Reproducibility

Q. How should discrepancies in biological activity between in vitro and in vivo models be analyzed?

  • Pharmacokinetic Profiling: Measure bioavailability, plasma half-life, and metabolite formation.
  • Tissue Distribution Studies: Use radiolabeled compounds to assess organ-specific accumulation .

Q. What statistical approaches are recommended for analyzing dose-dependent efficacy in preclinical models?

  • Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values.
  • ANOVA with Post Hoc Tests: Compare treatment groups while controlling for type I errors .

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